REACTION_CXSMILES
|
CC1C(C)=C(C=O)C(C)=C2[C:10]=1[NH:9][CH2:8][CH2:7]2.C([C:17]1[C:23](=O)[C:22](Cl)=[C:21](Cl)[C:19](=O)[C:18]=1[C:27]#N)#N.[C:29]1(C)C=CC=CC=1.[O:36]1CCOC[CH2:37]1>>[CH3:10][N:9]1[C:17]2[C:18](=[CH:19][C:21]([CH:37]=[O:36])=[CH:22][CH:23]=2)[C:27]([CH3:29])=[C:8]1[CH3:7]
|
Name
|
trimethylindoline-5-carbaldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C(=C(C(=C2CCNC12)C)C=O)C
|
Name
|
aldehyde
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The obtained mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
FILTRATION
|
Details
|
Insolubles were filtered out
|
Type
|
CONCENTRATION
|
Details
|
the organic phase was concentrated in a vacuum
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by flash column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=C(C2=CC(=CC=C12)C=O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 900 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |